4-Chloro-2-fluoroanisole
Overview
Description
4-Chloro-2-fluoroanisole is an organic compound with the molecular formula C7H6ClFO. It is a derivative of anisole, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
4-Chloro-2-fluoroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents, particularly in the development of drugs with specific biological activities.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 4-Chloro-2-fluoroanisole involves its interaction with the metal catalyst in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is involved, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
Its boiling point is 160 °c , and its density is 1.294 g/mL at 25 °C , which may impact its bioavailability.
Result of Action
Its involvement in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoroanisole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The nature of these interactions often involves binding to specific sites on proteins, which can alter their function or stability.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects can change over time. For instance, prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall impact. The compound is transported by specific transporters and binding proteins, which can affect its localization and accumulation within cells . These factors are essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroanisole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct halogenation of anisole. This process includes the use of chlorine and fluorine sources in the presence of a catalyst to achieve selective substitution at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoroanisole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic aromatic substitution reactions: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic substitution: Products include substituted anisoles with various functional groups.
Electrophilic aromatic substitution: Products include nitroanisoles or sulfonated anisoles.
Oxidation: Products include anisole derivatives with oxidized functional groups.
Reduction: Products include reduced anisole derivatives.
Comparison with Similar Compounds
2-Chloro-4-fluoroanisole: Similar in structure but with different positions of chlorine and fluorine atoms.
3-Chloro-5-fluoroanisole: Another isomer with chlorine and fluorine atoms at the 3 and 5 positions.
4-Chloroanisole: Lacks the fluorine atom, making it less reactive in certain reactions.
2-Fluoroanisole: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Chloro-2-fluoroanisole is unique due to the specific positions of the chlorine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCVZDNIUACJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278849 | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-09-5 | |
Record name | 4-Chloro-2-fluoro-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-fluoroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727D82AC8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Chloro-2-fluoroanisole?
A1: this compound is an organic compound with the molecular formula C7H6ClFO [, ]. Key structural features include:
Q2: How is this compound used in chemical synthesis?
A2: Research highlights this compound's utility as a starting material for synthesizing more complex molecules. For example, it serves as a precursor in the multi-step synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This synthesis involves converting this compound into various intermediates, including:
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